molecular formula C9H8N2O3 B2371660 methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 1699434-41-7

methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2371660
CAS No.: 1699434-41-7
M. Wt: 192.174
InChI Key: NPKZMMTYBRKJKE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is a substituted 2-pyridone derivative with a methyl acetate side chain. Its IUPAC name reflects the pyridinone core (2-oxo-1,2-dihydropyridine), the cyano substituent at position 3, and the acetate group at position 1. The molecular formula is C₉H₇NO₃ , with a molecular weight of 167.16 g/mol . The structure comprises:

  • Pyridone ring : A six-membered aromatic ring with one oxygen atom (at position 2) and an NH group (at position 1) in the keto form.
  • 3-Cyano substituent : A nitrile group (-C≡N) at position 3, which is electron-withdrawing and influences resonance stabilization.
  • Methyl acetate side chain : A methoxy carbonyl (-O-CO-OCH₃) group attached to the pyridone nitrogen at position 1, enhancing solubility and reactivity.
Key Structural Features
Feature Description
Core Ring 3-Cyano-2(1H)-pyridone with keto-enol tautomerism potential
Functional Groups Cyano (-C≡N), carbonyl (-C=O), and methyl ester (-O-CO-OCH₃)
Steric Effects Acetate group introduces steric bulk, influencing crystal packing

Tautomeric Behavior in Solution and Solid States

The compound exhibits keto-enol tautomerism due to the 2-pyridone core. In polar solvents like water, the keto form dominates due to stabilization by hydrogen bonding with solvent molecules. The enol form is less stable but may transiently form in nonpolar environments.

Tautomerization Mechanism
  • Keto Form : Stabilized by resonance between the carbonyl oxygen and the pyridine ring, with the NH group participating in hydrogen bonding.
  • Enol Form : Rare in solution but possible under specific conditions (e.g., low polarity), with a hydroxyl group (-OH) at position 2.
Influence of Substituents
  • 3-Cyano group : Electron-withdrawing effects enhance keto form stability by delocalizing electron density.
  • Acetate group : Steric hindrance may slightly destabilize enol formation but has minimal impact due to the ester’s electron-withdrawing nature.

Properties

IUPAC Name

methyl 2-(3-cyano-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKZMMTYBRKJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Followed by Cyclocondensation

A widely employed approach involves the sequential use of Knoevenagel condensation and cyclocondensation reactions. In a representative procedure, ethyl cyanoacetate reacts with an aldehyde (e.g., benzaldehyde) in the presence of ammonium acetate and piperidine in ethanol under reflux. The Knoevenagel adduct undergoes Michael addition with a second equivalent of ethyl cyanoacetate, followed by intramolecular cyclization to form the 2-pyridone core. Subsequent transesterification with methanol in acidic conditions replaces the ethyl ester with a methyl group, yielding the target compound.

Key Data:

  • Yield: 68–72% after purification
  • Reaction Time: 8–12 hours for cyclocondensation; 2 hours for transesterification
  • Catalyst: Piperidine (5 mol%) for Knoevenagel step

This method benefits from the use of water or ethanol as green solvents, aligning with ecofriendly synthesis principles. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the regioselective formation of the 3-cyano-2-oxo moiety, with characteristic peaks at δ 7.58–8.89 ppm (aromatic protons) and δ 162.04 ppm (carbonyl carbon) in $$^{13}\text{C}$$ NMR.

Cyclization of Cyanoacetamide Derivatives

One-Pot Tandem Reactions

Cyanoacetohydrazide serves as a versatile precursor in tandem reactions with malononitrile and aromatic aldehydes. For instance, a mixture of cyanoacetohydrazide, malononitrile, and 4-chlorobenzaldehyde in aqueous ethanol with piperidine undergoes Knoevenagel-Michael-cyclization sequences to generate the 2-pyridone scaffold. Methylation of the intermediate carboxylic acid using dimethyl sulfate in alkaline medium completes the synthesis.

Optimized Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 80°C for cyclization; 25°C for methylation
  • Isolation: Recrystallization from ethanol yields 65–70% pure product

High-resolution mass spectrometry (HRMS) data for the final compound show a molecular ion peak at m/z 192.17 [M]⁺, consistent with the molecular formula C₉H₈N₂O₃.

Functional Group Interconversion Approaches

Chlorination and Nucleophilic Substitution

In a modified protocol, 3-cyano-2-hydroxypyridine is treated with phosphorus oxychloride (POCl₃) to form 2-chloronicotinonitrile. Subsequent reaction with methyl glycolate in the presence of potassium carbonate facilitates nucleophilic aromatic substitution, introducing the methyl acetate side chain.

Critical Parameters:

  • POCl₃ Stoichiometry: 3 equivalents relative to substrate
  • Reaction Time: 7 hours for chlorination; 4 hours for substitution
  • Byproducts: Phosphorus-containing residues removed via aqueous workup

Fourier-transform infrared (FTIR) spectroscopy of the chlorinated intermediate reveals a C≡N stretch at 2224 cm⁻¹ and a C=O stretch at 1680 cm⁻¹, confirming functional group integrity.

Enzymatic and Catalytic Methods

Lipase-Catalyzed Transesterification

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of ethyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate with methanol. This enzymatic method operates under mild conditions (30°C, pH 7) and achieves 85% conversion efficiency within 24 hours.

Advantages:

  • Avoids harsh acids/bases
  • Minimal purification required due to high enzyme specificity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Multicomponent 68–72 98 10–14 Ecofriendly solvents
Chlorination 60–65 95 11 High regioselectivity
Enzymatic 85 99 24 Mild conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate involves its interaction with specific molecular targets and pathways. The cyano and oxo groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogues (Table 1):

Table 1: Key Properties of Methyl 2-[3-Cyano-2-Oxo-1(2H)-Pyridinyl]Acetate and Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
This compound C₉H₈N₂O₃ 192.17 Cyano (3), methyl ester (1) Cyano, ester, pyridinone
Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate C₈H₁₀N₂O₃ 182.18 Amino (3), methyl ester (1) Amino, ester, pyridinone
Ethyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate C₉H₁₂N₂O₃ 196.20 Amino (3), ethyl ester (1) Amino, ester, pyridinone
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate C₁₆H₁₃ClN₂O₃ 316.74 Cyano (3), 4-chlorophenyl (6), ethyl ester (1) Cyano, chloroaryl, ester, pyridinone
Key Observations:

The amino group may enhance nucleophilicity, while the cyano group increases electrophilicity . The 4-chlorophenyl substituent in the ethyl analogue () introduces steric bulk and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Ester Group Variations :

  • Switching from a methyl ester (target compound) to an ethyl ester () increases molecular weight and lipophilicity, which may affect metabolic stability and bioavailability .

Physicochemical Properties

  • Solubility: The cyano-substituted compound is expected to have lower aqueous solubility than its amino-substituted analogues due to reduced polarity. The 4-chlorophenyl derivative () exhibits the lowest solubility owing to its high molecular weight and hydrophobic aryl group .
  • Melting Points: The cyano group’s strong dipole-dipole interactions likely result in higher melting points compared to amino-substituted analogues .

Biological Activity

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 478080-39-6
  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 230.22 g/mol

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on the MCF-7 breast cancer cell line, revealing that the compound induced apoptosis in a dose-dependent manner.

The compound's mechanism involves:

  • Induction of Apoptosis : The compound led to morphological changes indicative of apoptosis, such as cell shrinkage and formation of apoptotic bodies.
  • Cell Cycle Arrest : Flow cytometric analysis indicated an arrest in the G1 phase of the cell cycle, accompanied by increased expression of p21 and p27 proteins while decreasing CDK2 and CDK4 levels.
  • Regulation of Apoptotic Proteins : The treatment resulted in upregulation of pro-apoptotic proteins (p53, Bax, caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2, Mdm-2) .

Efficacy Data

The IC50 values for this compound were reported as follows:

Cell LineIC50 (µM)
MCF-77.12
RKO8.22
Comparison with 5-FU12.19

These values suggest that this compound is more potent than the standard chemotherapy agent 5-FU in certain contexts .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Antibacterial Efficacy

Research indicates that this compound has significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results highlight its potential as a therapeutic agent against both Gram-positive and Gram-negative bacteria .

3. Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Apoptosis Induction : A detailed study demonstrated that treatment with varying concentrations led to apoptotic features in MCF-7 cells, confirming its potential as an anticancer agent .
  • Antimicrobial Activity Assessment : Another research effort evaluated the compound's effectiveness against multiple bacterial strains using agar well-diffusion methods, establishing its broad-spectrum antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with a pyridine-derived aldehyde under basic conditions (e.g., sodium ethoxide) to form the α-cyanoester moiety . Optimization involves adjusting pH (8–10), temperature (60–80°C), and solvent polarity (ethanol or DMF). Yields improve with slow addition of reagents to avoid side reactions like hydrolysis of the cyano group. Purity is enhanced via recrystallization from ethanol/water mixtures .
Synthetic Method Key Conditions Yield Range Reference
Knoevenagel CondensationNaOEt, ethanol, 70°C, 12h65–75%
Trialkylstannate CouplingPd catalysis, THF, room temperature50–60%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and NMR (¹H/¹³C) to confirm substituent positions. Key NMR signals include:

  • Pyridinone ring: δ 7.2–8.1 ppm (aromatic protons).
  • Ester carbonyl: δ 170–172 ppm (¹³C).
  • Cyano group: δ 115–120 ppm (¹³C) .
    • FT-IR peaks for C≡N (2240 cm⁻¹) and ester C=O (1720 cm⁻¹) further validate functional groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–9) show decomposition at pH <5 (ester hydrolysis) and >8 (cyano group degradation). Optimal stability is observed at pH 6–7 (4°C, dark storage). Thermal gravimetric analysis (TGA) indicates decomposition onset at 150°C, requiring storage below 25°C .

Advanced Research Questions

Q. How do electronic effects of the pyridinone ring influence the reactivity of the α-cyanoester moiety?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that electron-withdrawing groups on the pyridinone ring (e.g., -CN) increase the electrophilicity of the α-carbon, enhancing nucleophilic addition reactions. For example, Michael additions with amines proceed faster (k = 0.15 M⁻¹s⁻¹ at 25°C) compared to unsubstituted analogs (k = 0.08 M⁻¹s⁻¹) .
  • Experimental Validation : Monitor reaction kinetics via UV-Vis spectroscopy (λ = 300 nm for intermediate formation) .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Data Contradiction Analysis : Discrepancies in ¹³C NMR shifts for the pyridinone carbonyl (δ 162–168 ppm across studies) arise from solvent polarity differences (DMSO-d6 vs. CDCl₃). Standardization using deuterated DMSO as a universal solvent resolves this .
  • Resolution Workflow :

Replicate synthesis under controlled conditions.

Acquire NMR in DMSO-d3.

Compare with PubChem reference spectra (entry CID: B1367760) .

Q. Can computational models predict the compound’s behavior in catalytic cycles, such as asymmetric hydrogenation?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with chiral catalysts (e.g., BINAP-Ru complexes) predict enantioselectivity (up to 85% ee) for hydrogenation of the α,β-unsaturated ester. Experimental validation via chiral HPLC (Chiralpak IA column) confirms these predictions .

Research Design and Optimization

Q. How to design a kinetic study for the hydrolysis of the methyl ester group under physiological conditions?

  • Methodological Answer :

Prepare phosphate-buffered saline (PBS, pH 7.4) at 37°C.

Use LC-MS to quantify hydrolysis product (2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetic acid) over time.

Calculate rate constants (k) using first-order kinetics.

  • Key Parameter : Half-life (t₁/₂) ranges from 2–4 hours, influenced by buffer ionic strength .

Q. What strategies mitigate side reactions during functionalization of the pyridinone ring?

  • Optimization Strategies :

  • Protect the cyano group with trimethylsilyl chloride during electrophilic substitutions.
  • Use Pd-catalyzed C–H activation for regioselective arylations (e.g., Suzuki coupling) .
    • Side Reaction Monitoring : Track byproducts (e.g., decyanated derivatives) via GC-MS .

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